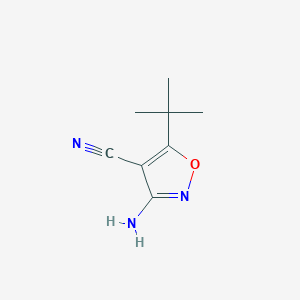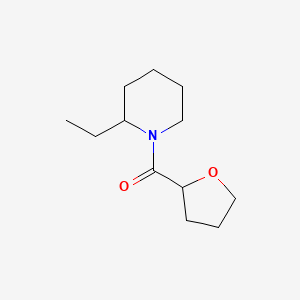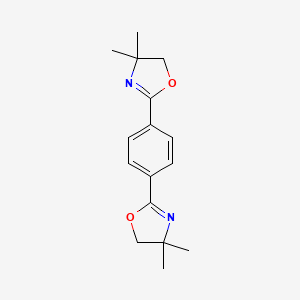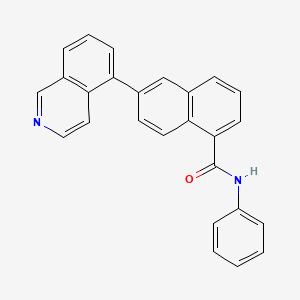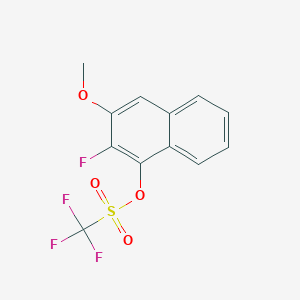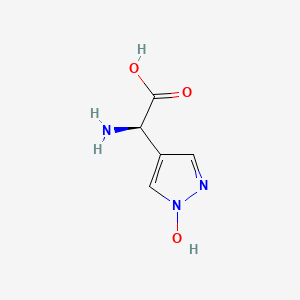
(R)-2-Amino-2-(1-hydroxy-1H-pyrazol-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-2-(1-hydroxy-1H-pyrazol-4-yl)acetic acid is a chiral amino acid derivative featuring a pyrazole ring. This compound is of interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and biochemistry. The presence of both amino and hydroxyl groups in its structure allows for diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-(1-hydroxy-1H-pyrazol-4-yl)acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazines and 1,3-dicarbonyl compounds, under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via reductive amination or through nucleophilic substitution reactions.
Hydroxylation: The hydroxyl group can be introduced through hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or peracids.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors may be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The amino group can undergo reduction to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Corresponding ketones or aldehydes.
Reduction Products: Primary or secondary amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Protein Modification: Can be used to modify proteins through covalent attachment, altering their function or stability.
Medicine:
Drug Development: Investigated for potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Diagnostic Tools: May be used in the development of diagnostic assays or imaging agents.
Industry:
Material Science:
Agriculture: May be used in the synthesis of agrochemicals or plant growth regulators.
作用機序
The mechanism of action of ®-2-Amino-2-(1-hydroxy-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The presence of both amino and hydroxyl groups allows for multiple modes of interaction, including hydrogen bonding and electrostatic interactions.
類似化合物との比較
2-Aminopyrimidine Derivatives: These compounds also contain an amino group and a heterocyclic ring, but differ in the ring structure and substitution pattern.
5-Amino-pyrazoles: Similar in containing a pyrazole ring with an amino group, but differ in the position and presence of additional functional groups.
Uniqueness: ®-2-Amino-2-(1-hydroxy-1H-pyrazol-4-yl)acetic acid is unique due to the combination of its chiral center, pyrazole ring, and the presence of both amino and hydroxyl groups. This combination allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
特性
分子式 |
C5H7N3O3 |
|---|---|
分子量 |
157.13 g/mol |
IUPAC名 |
(2R)-2-amino-2-(1-hydroxypyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C5H7N3O3/c6-4(5(9)10)3-1-7-8(11)2-3/h1-2,4,11H,6H2,(H,9,10)/t4-/m1/s1 |
InChIキー |
VLWKJEZFMIFOQA-SCSAIBSYSA-N |
異性体SMILES |
C1=C(C=NN1O)[C@H](C(=O)O)N |
正規SMILES |
C1=C(C=NN1O)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-Acetylbenzo[d]oxazol-5-yl)acrylic acid](/img/structure/B15207022.png)
![2-(Bromomethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B15207032.png)
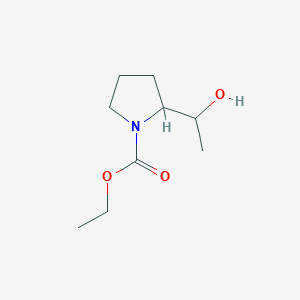
![tert-Butyl ([1,2,4]triazolo[4,3-a]pyridin-7-ylmethyl)carbamate](/img/structure/B15207051.png)
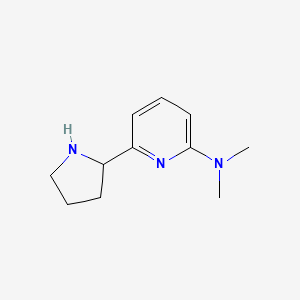
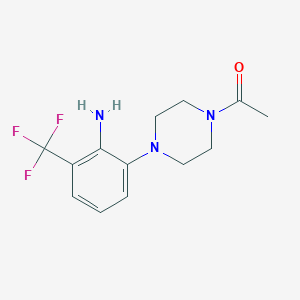
![(1S)-(2'-(Dimethylamino)-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B15207062.png)
![2-(Difluoromethyl)benzo[d]oxazole-4-acetonitrile](/img/structure/B15207072.png)
